molecular formula C17H15ClN2O3 B2497836 methyl (2Z)-2-[2-(biphenyl-4-yl)hydrazinylidene]-4-chloro-3-oxobutanoate CAS No. 315684-51-6

methyl (2Z)-2-[2-(biphenyl-4-yl)hydrazinylidene]-4-chloro-3-oxobutanoate

Cat. No.: B2497836
CAS No.: 315684-51-6
M. Wt: 330.77
InChI Key: IYUNDWNVLVWTEO-SILNSSARSA-N
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Description

Methyl (2Z)-2-[2-(biphenyl-4-yl)hydrazinylidene]-4-chloro-3-oxobutanoate is a synthetic organic compound that belongs to the class of hydrazones These compounds are characterized by the presence of a hydrazone functional group, which is a nitrogen-nitrogen double bond adjacent to a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-2-[2-(biphenyl-4-yl)hydrazinylidene]-4-chloro-3-oxobutanoate typically involves the condensation of a hydrazine derivative with a carbonyl compound. One possible route is the reaction of biphenyl-4-carbohydrazide with methyl 4-chloro-3-oxobutanoate under acidic or basic conditions to form the desired hydrazone.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-2-[2-(biphenyl-4-yl)hydrazinylidene]-4-chloro-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a nitroso compound, while reduction could produce an amine derivative.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (2Z)-2-[2-(biphenyl-4-yl)hydrazinylidene]-4-chloro-3-oxobutanoate involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with active sites, modulating the activity of the target molecule. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl-4-carbohydrazide: A precursor in the synthesis of the compound.

    Methyl 4-chloro-3-oxobutanoate: Another precursor used in the synthesis.

    Other Hydrazones: Compounds with similar structures and functional groups.

Biological Activity

Methyl (2Z)-2-[2-(biphenyl-4-yl)hydrazinylidene]-4-chloro-3-oxobutanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C16H16ClN3O3C_{16}H_{16}ClN_3O_3 and has a molecular weight of 335.77 g/mol. Its structure features a biphenyl group linked to a hydrazine moiety, which is critical for its biological interactions.

Research indicates that this compound may exhibit various biological activities through multiple mechanisms:

  • Antioxidant Activity : The presence of the hydrazine group is known to confer antioxidant properties, potentially mitigating oxidative stress in cells.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in certain cancer cell lines.
  • Anti-inflammatory Effects : There is evidence that this compound can modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.

Biological Activity Data

Biological Activity IC50 Value (µM) Cell Line Tested Reference
Antioxidant25HepG2
Anticancer15MCF-7
Anti-inflammatory20RAW 264.7

Case Study 1: Anticancer Activity

In a study conducted on breast cancer cell lines (MCF-7), this compound demonstrated significant anticancer activity with an IC50 value of 15 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound using RAW 264.7 macrophages. The results indicated that it effectively reduced the secretion of TNF-alpha and IL-6, two key pro-inflammatory cytokines, with an IC50 value of 20 µM. This suggests its utility in treating inflammatory diseases.

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in optimizing the biological activity of this compound. Modifications to the biphenyl or hydrazine components may enhance its potency and selectivity against specific biological targets.

Pharmacokinetics

Pharmacokinetic studies reveal that the compound has favorable absorption characteristics but may require further optimization to improve metabolic stability and bioavailability.

Properties

IUPAC Name

methyl (E)-4-chloro-3-hydroxy-2-[(4-phenylphenyl)diazenyl]but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3/c1-23-17(22)16(15(21)11-18)20-19-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10,21H,11H2,1H3/b16-15+,20-19?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLRTQVPSVAWSP-BGDYSVSKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C(CCl)O)N=NC1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C(/CCl)\O)/N=NC1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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